1-Bromo-1,2-difluoroethene

Descripción general

Descripción

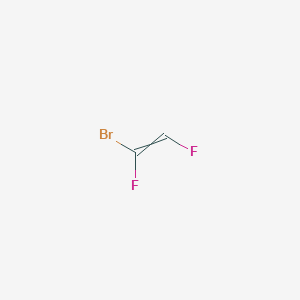

1-Bromo-1,2-difluoroethene is an organofluorine compound with the molecular formula C₂HBrF₂ It is a halogenated derivative of ethene, characterized by the presence of bromine and fluorine atoms attached to the carbon-carbon double bond

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-1,2-difluoroethene can be synthesized through several methods. One common approach involves the halogenation of 1,2-difluoroethylene. The reaction typically requires a brominating agent such as bromine (Br₂) or hydrogen bromide (HBr) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and precise temperature control to achieve efficient bromination.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-1,2-difluoroethene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The carbon-carbon double bond can participate in addition reactions with electrophiles, resulting in the formation of new compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).

Addition Reactions: Electrophiles such as hydrogen halides (HX), halogens (X₂), and other electrophilic species are used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted ethene derivatives.

Addition Reactions: Products include dihalogenated or halohydrin compounds.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Fire Suppression Agent

One of the primary applications of 1-bromo-1,2-difluoroethene is in fire suppression systems. It has been evaluated for its effectiveness as a non-flammable extinguishing agent. Research indicates that this compound exhibits promising extinguishment performance in cup-burner tests, although its performance metrics suggest it may not be suitable for all fire suppression scenarios.

Performance Metrics

| Compound | Boiling Point (°C) | Cup-Burner Extinguishment (% vol.) |

|---|---|---|

| This compound | -58 | 8.4 |

| 1-Bromo-pentafluoropropene | 27 | 3.1 |

| 2-Bromo-pentafluoropropene | 25 | 3.5 |

The cup-burner extinguishment performance of this compound at 8.4% is indicative of its potential utility in specialized fire suppression applications, particularly in environments where traditional agents may pose risks to human health or the environment .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile intermediate for the preparation of various fluorinated compounds. Its ability to undergo reactions such as carbonyl addition makes it valuable in the synthesis of fluorinated alcohols and other derivatives.

Case Study: Synthesis of Fluorinated Alcohols

A notable study demonstrated the conversion of alcohols to (E)-1-bromo-1,2-difluoro olefins through fluorination and subsequent dehydrobromination processes. This method allows for the selective introduction of fluorine into organic molecules, enhancing their reactivity and stability .

Environmental Impact and Safety Considerations

The search for alternatives to traditional halon agents has led to investigations into compounds like this compound due to their lower ozone depletion potential and reduced global warming impact. Studies have assessed the toxicological profiles of these bromofluorinated compounds, indicating that they possess lower toxicity compared to their predecessors.

Toxicological Assessment

Research involving acute inhalation toxicity testing has shown that many bromofluoro compounds exhibit minimal adverse effects at specified concentrations. The findings suggest that this compound could be a safer alternative for use in occupied spaces during fire suppression operations .

Mecanismo De Acción

The mechanism of action of 1-Bromo-1,2-difluoroethene involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms influences its reactivity and interaction with other molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations.

Comparación Con Compuestos Similares

1-Bromo-2,2-difluoroethylene: Similar in structure but differs in the position of the fluorine atoms.

1-Bromo-1,1-difluoroethane: Contains a single carbon-carbon bond and two fluorine atoms on the same carbon.

1-Bromo-1-chloro-2,2-difluoroethane: Contains both bromine and chlorine atoms along with two fluorine atoms.

Uniqueness: 1-Bromo-1,2-difluoroethene is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Actividad Biológica

1-Bromo-1,2-difluoroethene (CFBr=CFH) is a halogenated organic compound with notable applications in various fields, including fire suppression and organic synthesis. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the available literature on the biological activity of this compound, focusing on its toxicity, mutagenicity, and potential environmental impacts.

- Molecular Formula : C₂HBrF₂

- Molecular Weight : 142.93 g/mol

- Boiling Point : 6.1 °C

- Melting Point : -115.4 °C

- Density : 1.82 g/cm³

Acute Toxicity

Studies have indicated that this compound exhibits low acute toxicity. Inhalation exposure tests have shown that at concentrations around 5 vol.%, the compound does not produce significant adverse effects in laboratory animals. For instance, a study conducted by the U.S. Army Center for Health Promotion and Preventive Medicine found no cardiac sensitization or severe toxicological endpoints associated with this compound .

Mutagenicity

The Ames test, which assesses the mutagenic potential of chemical compounds, has been employed to evaluate this compound. Preliminary results suggest that it does not exhibit mutagenic properties under standard testing conditions. However, further studies are required to fully understand its long-term genetic effects .

Fire Suppression Applications

This compound has been studied as a potential replacement for halon fire suppressants due to its non-flammable nature and effectiveness in extinguishing flames. In controlled experiments, the compound demonstrated a cup-burner extinguishment performance of 8.4 vol.%, which was deemed outside the optimal range for practical applications .

Environmental Impact

Research indicates that compounds like this compound can persist in the atmosphere due to their low reactivity and volatility. This raises concerns about their potential accumulation and long-term ecological effects. Studies are ongoing to assess their environmental fate and degradation pathways .

Comparative Analysis of Related Compounds

To provide a clearer understanding of this compound's biological activity, a comparison with similar compounds is useful:

| Compound | Boiling Point (°C) | Cup-Burner Extinguishment (vol.%) | Acute Toxicity Level |

|---|---|---|---|

| This compound | 6.1 | 8.4 | Low |

| 2-Bromo-1,3-difluoropropene | 29 | 3.5 | Moderate |

| 1-Bromo-pentafluoropropene | 27 | 3.1 | Low |

Propiedades

IUPAC Name |

1-bromo-1,2-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF2/c3-2(5)1-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPBMUIOKYTYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343239 | |

| Record name | 1-bromo-1,2-difluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-99-6 | |

| Record name | 1-bromo-1,2-difluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.